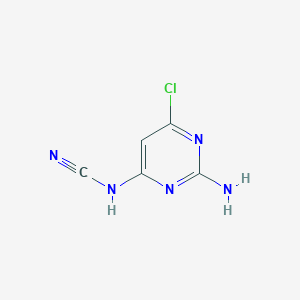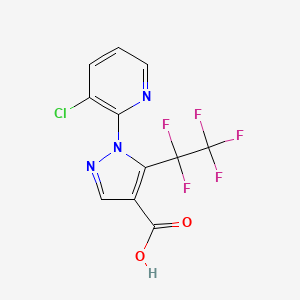
1-(3-chloropyridin-2-yl)-5-(pentafluoroethyl)-1H-pyrazole-4-carboxylic acid
Overview
Description
1-(3-Chloropyridin-2-yl)-5-(pentafluoroethyl)-1H-pyrazole-4-carboxylic acid, also known as CPFEPA, is a synthetic organic compound that has a wide range of applications in the scientific research field. CPFEPA is used as a reagent for the synthesis of various compounds, as a catalyst for chemical reactions, and for the study of biochemical and physiological processes. In
Scientific Research Applications
Synthesis and Structural Analysis
Pyrazole derivatives, such as those studied by Shen et al. (2012), are synthesized and characterized using various spectroscopic methods, including NMR and IR spectroscopies, alongside HRMS analyses and X-ray diffraction. These compounds' structural and thermodynamic properties are thoroughly investigated, providing insight into their stability and potential reactivity under different conditions (Shen et al., 2012).
Functionalization Reactions
The functionalization reactions of pyrazole derivatives demonstrate their versatility in chemical synthesis. Studies, such as those by Yıldırım et al. (2005), explore the conversion of pyrazole-3-carboxylic acid into various derivatives through reactions with different nucleophiles, showcasing the compounds' potential for creating diverse chemical entities with potential biological or material applications (Yıldırım et al., 2005).
Antimicrobial and Antimycobacterial Activity
The antimicrobial and antimycobacterial activities of pyrazole derivatives, as explored by Sidhaye et al. (2011), highlight their potential in developing new therapeutic agents. Such compounds could serve as leads in the search for novel treatments against various microbial infections, demonstrating the broad biological applications of pyrazole derivatives (Sidhaye et al., 2011).
Coordination Polymers and Metal-Organic Frameworks
Research into coordination polymers and metal-organic frameworks (MOFs) utilizing pyrazole-based ligands, such as those by Zhao et al. (2014), unveils the potential of these compounds in constructing novel materials with diverse applications, ranging from catalysis to gas storage and separation (Zhao et al., 2014).
Antiproliferative Activities
The synthesis and evaluation of pyrazole derivatives for their antiproliferative activities against human cancer cell lines, as shown by Pirol et al. (2014), suggest the potential of these compounds in cancer research. Identifying derivatives with potent cytotoxic activities could lead to the development of new anticancer drugs (Pirol et al., 2014).
properties
IUPAC Name |
1-(3-chloropyridin-2-yl)-5-(1,1,2,2,2-pentafluoroethyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5ClF5N3O2/c12-6-2-1-3-18-8(6)20-7(5(4-19-20)9(21)22)10(13,14)11(15,16)17/h1-4H,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHFMWCGGCPNRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C(=C(C=N2)C(=O)O)C(C(F)(F)F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5ClF5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



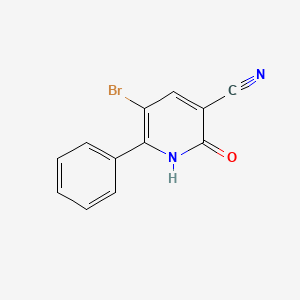
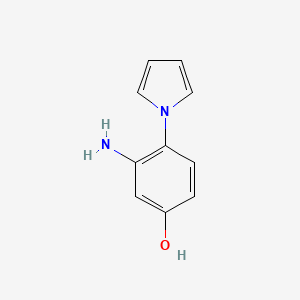
![[4-Amino-6-(aminomethyl)(1,3,5-triazin-2-yl)]dimethylamine](/img/structure/B1524388.png)
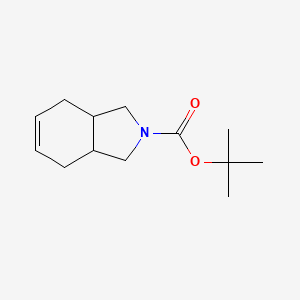
![5-Bromobenzo[d]oxazole-2-carboxylic acid](/img/structure/B1524392.png)
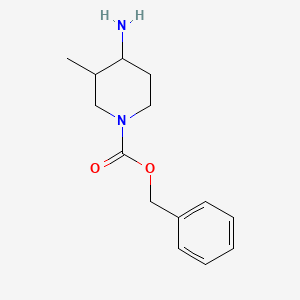
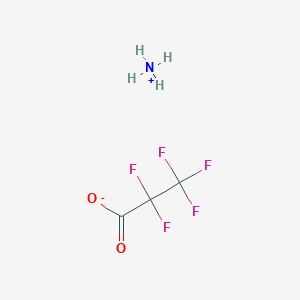
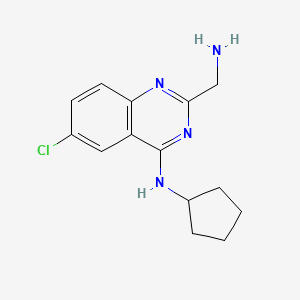
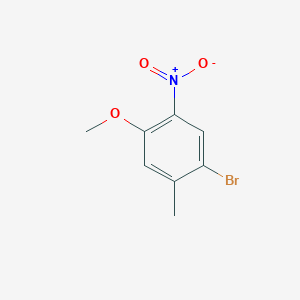
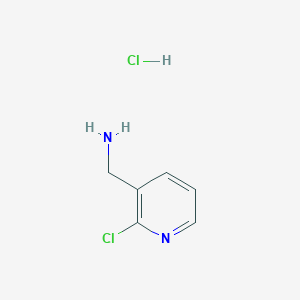

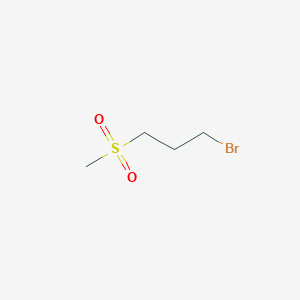
![[2-(Piperazin-1-yl)pyridin-3-yl]methanamine](/img/structure/B1524404.png)
